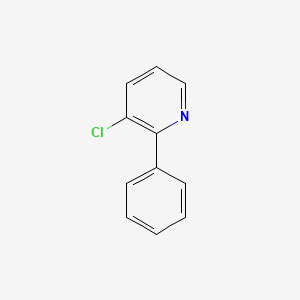

3-Chloro-2-phenylpyridine

Description

Significance of Pyridine (B92270) Derivatives in Heterocyclic Chemistry

Pyridine (C₅H₅N) is a fundamental heterocyclic organic compound, structurally akin to benzene (B151609) but with a nitrogen atom replacing one carbon-hydrogen group. wikipedia.org This nitrogen atom imparts distinct properties, making pyridine and its derivatives crucial in numerous chemical applications. wikipedia.orgglobalresearchonline.net Pyridine derivatives are integral to many natural products and pharmaceuticals, exhibiting a wide array of biological activities. tandfonline.comsciencepublishinggroup.comnih.gov Their diverse applications extend from medicinal chemistry, where they form the basis for antifungal, antibacterial, and anticancer agents, to materials science and agrochemicals. globalresearchonline.nettandfonline.comnih.govrsc.org The lone pair of electrons on the nitrogen atom allows for interactions with metal ions, making them valuable as chemosensors and in catalysis. tandfonline.com The versatility and broad utility of pyridine scaffolds underscore their central role in the field of heterocyclic chemistry. globalresearchonline.netimist.ma

Overview of Phenylpyridine Substructures in Functional Molecules

Phenylpyridine isomers, including 2-phenylpyridine (B120327), consist of a pyridine ring attached to a phenyl group. wikipedia.org This combination of an electron-deficient pyridine ring and an electron-rich phenyl ring creates unique electronic properties that are highly sought after in the development of functional molecules. rsc.org Phenylpyridine derivatives are particularly prominent in materials science, where they are used in the creation of organic light-emitting diodes (OLEDs) and solar cells. wikipedia.orgontosight.ai The 2-phenylpyridine motif is a classic ligand used in organometallic chemistry to create highly fluorescent and phosphorescent complexes with metals like iridium and platinum. wikipedia.org These cyclometalated complexes are key components in efficient OLED displays. wikipedia.org Furthermore, the phenylpyridine structure serves as a valuable scaffold in medicinal chemistry and in the synthesis of agrochemicals, such as herbicides and insecticides. ontosight.aimdpi.com The ability to functionalize both the phenyl and pyridine rings allows for the fine-tuning of the molecule's properties for specific applications. rsc.org

Research Context of 3-Chloro-2-phenylpyridine within Contemporary Organic Synthesis and Materials Science

3-Chloro-2-phenylpyridine is an organic compound with the molecular formula C₁₁H₈ClN. smolecule.com It is characterized by a pyridine ring substituted with a phenyl group at the 2-position and a chlorine atom at the 3-position. smolecule.com This specific arrangement of a halogen and a phenyl group on the pyridine core makes 3-Chloro-2-phenylpyridine a significant intermediate in organic synthesis. smolecule.comorgsyn.org

In contemporary research, this compound serves as a versatile building block for creating more complex molecules. smolecule.com The chlorine atom acts as a reactive site, allowing for various chemical transformations and the introduction of new functional groups through cross-coupling reactions. orgsyn.org This reactivity is exploited in the synthesis of novel pharmaceutical and agrochemical candidates. smolecule.com For instance, derivatives of 3-Chloro-2-phenylpyridine have been explored for their potential herbicidal activities. smolecule.com

In the realm of materials science, the electronic properties imparted by the phenylpyridine core suggest potential applications in the development of new materials for organic electronics, such as OLEDs. ontosight.aismolecule.com While direct applications are still under investigation, its role as a precursor to more elaborate phenylpyridine-based structures is of considerable interest to researchers aiming to develop next-generation functional materials. smolecule.comscispace.com The synthesis of 3-Chloro-2-phenylpyridine itself can be achieved through methods such as the meta-chlorination of 2-phenylpyridine. orgsyn.org

Physicochemical Properties of 3-Chloro-2-phenylpyridine

The fundamental properties of 3-Chloro-2-phenylpyridine are crucial for its application in various chemical syntheses.

| Property | Value |

| Molecular Formula | C₁₁H₈ClN |

| Molecular Weight | 189.64 g/mol |

| CAS Number | 634198-21-3 |

| Appearance | Yellow powder/oil |

| Purity | Typically >98% |

| Data sourced from multiple chemical suppliers and spectral databases. orgsyn.orgorgsyn.orgfluorochem.co.uk |

Spectroscopic Data

Spectroscopic analysis provides a definitive fingerprint for the identification and characterization of 3-Chloro-2-phenylpyridine.

| Spectroscopy | Key Data Points |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) 8.60 (dd, J = 4.7, 1.5 Hz, 1H), 7.80 (dd, J = 8.0, 1.5 Hz, 1H), 7.76 - 7.70 (m, 2H), 7.52 - 7.39 (m, 3H), 7.22 (dd, J = 8.1, 4.6 Hz, 1H) |

| ¹³C NMR (151 MHz, CDCl₃) | δ (ppm) 156.7, 147.7, 138.4, 138.2, 130.3, 129.5, 129.0, 128.2, 123.2 |

| FTIR (neat) | ν (cm⁻¹) 3044, 1571, 1553, 1432, 1416, 1131, 1090, 1075, 1032, 1017, 794, 786, 738, 695 |

| HRMS (ESI) | Calculated for C₁₁H₉NCl: 190.041803; Found: 190.041703 |

| Spectroscopic data compiled from Organic Syntheses procedures. orgsyn.orgorgsyn.org |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCRJKGDVZGMCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50479924 | |

| Record name | 3-CHLORO-2-PHENYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634198-21-3 | |

| Record name | 3-CHLORO-2-PHENYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 3 Chloro 2 Phenylpyridine

C–H Functionalization Studies

The pyridine (B92270) nitrogen atom in 3-chloro-2-phenylpyridine acts as a directing group, facilitating the selective activation of the otherwise inert C–H bonds on the neighboring phenyl ring. This directed C–H functionalization has been exploited in several catalytic systems, enabling the introduction of various functional groups at the ortho position of the phenyl ring.

Palladium-catalyzed C–H acyloxylation allows for the direct introduction of an acyloxy group onto the phenyl ring of 2-phenylpyridine (B120327) derivatives. The general mechanism for this transformation involves the ligand-directed C–H activation to form a cyclopalladated intermediate. This is followed by a two-electron oxidation of the palladacycle to a Pd(IV) species and subsequent C–O bond-forming reductive elimination to yield the acyloxylated product. nih.gov

In the context of substituted 2-phenylpyridines, the regioselectivity of the acyloxylation is influenced by the substitution pattern. For instance, in the presence of a meta-substituent on the 2-phenylpyridine, the reaction demonstrates good regioselectivity. rsc.org The presence of a chloro group at the 3-position of the pyridine ring in 3-chloro-2-phenylpyridine is expected to influence the electronic properties of the system and potentially the efficiency and regioselectivity of the acyloxylation reaction. While specific studies focusing solely on the C–H acyloxylation of 3-chloro-2-phenylpyridine are not extensively detailed in the provided results, the principles established for other 2-phenylpyridine derivatives are applicable. For example, copper-catalyzed C–H acyloxylation of 2-phenylpyridines with carboxylic acids using oxygen as the oxidant has been shown to be an efficient method. rsc.org This protocol is compatible with various functional groups, including chloro substituents. rsc.org

The choice of oxidant and catalyst is crucial. For instance, palladium-catalyzed C–H acetoxylation of free carboxylic acids has been achieved using tert-butyl hydrogen peroxide (TBHP) as the oxidant, a process facilitated by a mono-N-protected amino acid (MPAA) ligand. nih.gov This method displays exclusive mono-selectivity in the presence of two α-methyl groups. nih.gov Furthermore, sulfonimidamide (SIA) has been utilized as a directing group for Pd-catalyzed regioselective oxidative C–H acyloxylation of arenes in the presence of (diacetoxyiodo)benzene (B116549) as an oxidizing agent. researchgate.net

Table 1: Overview of C–H Acyloxylation Reactions of 2-Phenylpyridine Derivatives

| Catalyst/Reagent | Directing Group | Oxidant | Acyloxyl Source | Key Features |

| Pd(OAc)₂ | Pyridine | PhI(OAc)₂ | Acetic Acid | Regioselective ortho-acyloxylation. researchgate.net |

| CuBr | Pyridine | O₂ | Carboxylic Acids | Efficient, potentially practical method. rsc.org |

| Pd(OAc)₂/MPAA Ligand | Carboxylate | TBHP | Acetic Acid | Mono-selective β-acetoxylation of free carboxylic acids. nih.gov |

Palladium-catalyzed C–H alkylation and thiolation reactions offer direct methods for forming C–C and C–S bonds, respectively, at the ortho position of the phenyl ring in 2-phenylpyridine derivatives. The directing-group strategy is central to these transformations, enabling high regioselectivity. nih.govnih.gov

For C–H alkylation, various palladium catalytic systems have been developed. The mechanism often involves the formation of a palladacycle intermediate, followed by reaction with an alkylating agent. nih.govnih.gov The reaction conditions can be tuned to control the outcome, and the presence of substituents on the 2-phenylpyridine core can influence the reactivity. nih.gov

Intermolecular Pd-catalyzed C–H thiolation has been achieved using aryl sulfonyl chlorides as the sulfonating reagent. nih.gov This reaction proceeds with catalytic Pd(MeCN)₂Cl₂ and is tolerant of various functional groups on both the arylpyridine substrate and the sulfonyl chloride. nih.gov A plausible mechanism involves the formation of a palladacycle, followed by oxidative addition of the sulfonyl chloride to form a Pd(IV) species, and subsequent reductive elimination to yield the sulfonylated product. rsc.org

Table 2: Palladium-Catalyzed C–H Alkylation and Thiolation of 2-Phenylpyridine Derivatives

| Reaction Type | Catalyst | Coupling Partner | Key Features |

| C–H Alkylation | [RhCl(coe)₂]₂/FcPCy₂ | Intramolecular Alkene | Used in synthesis of a tricyclic mescaline analogue. nih.gov |

| C–H Sulfonylation | Pd(CH₃CN)₂Cl₂ | Aryl Sulfonyl Chlorides | Regioselective synthesis of sulfones. rsc.org |

Rhodium catalysts have proven effective for the C–H methylation and alkylation of 2-aryl pyridines through carbene transfer reactions. nih.gov These reactions offer a direct route to introduce methyl and other alkyl groups at the ortho position of the phenyl ring. The use of diazoalkanes as carbene precursors is a key feature of this methodology. nih.govresearchgate.net

A combined computational and experimental study on the C–H functionalization of 2-phenylpyridine with diazoalkanes identified suitable reaction conditions using highly reactive TMS diazomethane (B1218177) for C–H methylation and donor/acceptor diazoalkanes for broader C–H alkylation reactions. nih.gov This method has been applied to a wide range of 2-aryl pyridines, achieving high yields. nih.gov

Ruthenium has also been explored for C–H methylation. An efficient protocol for the ruthenium-catalyzed ortho-methylation of directing group-containing arenes has been developed using quaternary anilinium salts as the electrophilic methylating agent, achieving high monoselectivity. acs.org

Table 3: Rhodium-Catalyzed C–H Functionalization of 2-Aryl Pyridines

| Reaction Type | Catalyst | Carbene Source | Key Features |

| C–H Methylation | Rhodium Complex | TMS Diazomethane | High reactivity and good yields. nih.gov |

| C–H Alkylation | Rhodium Complex | Donor/Acceptor Diazoalkanes | Broad scope for alkylation reactions. nih.gov |

| C–H Methylation | Ruthenium Complex | Quaternary Anilinium Salts | High monoselectivity. acs.org |

Cyclometalation Reactions

Cyclometalation is a process where a ligand containing a C–H bond reacts with a metal center to form a metallacycle, a cyclic compound containing a metal-carbon bond. wikipedia.org 2-Phenylpyridine and its derivatives are classic ligands for cyclometalation reactions, leading to the formation of stable and often luminescent metal complexes.

Iridium(III) complexes of 2-phenylpyridine and its derivatives are renowned for their strong phosphorescence, making them crucial materials for organic light-emitting diodes (OLEDs). rsc.orgacs.org The synthesis of these complexes typically involves the reaction of a hydrated iridium(III) chloride with the 2-phenylpyridine ligand to form a chloro-bridged iridium(III) dimer. rsc.org This dimer serves as a versatile precursor for a variety of mononuclear iridium(III) complexes through subsequent reactions with other ligands. nih.gov

The electronic properties of the 2-phenylpyridine ligand can be tuned by introducing substituents. For instance, the presence of a chloro group in 3-chloro-2-phenylpyridine would be expected to influence the photophysical properties of the resulting iridium(III) complex. While specific data on the iridium(III) complex of 3-chloro-2-phenylpyridine is not explicitly provided, the general synthetic strategies and photophysical principles are well-established for related compounds. rsc.orgacs.org

Table 4: Synthesis and Properties of Iridium(III) Cyclometalated Complexes of 2-Phenylpyridine Derivatives

| Precursor | Ancillary Ligand | Complex Type | Key Properties/Applications |

| [Ir(ppy)₂Cl]₂ | Acetylacetone | Bis-cyclometalated | Phosphorescent materials for OLEDs. rsc.org |

| [Ir(ppy)₂Cl]₂ | Picolinic Acid | Bis-cyclometalated | Tunable emission color. rsc.org |

| [Ir(ppy)₂Cl]₂ | 3,5-diphenylpyrazole | Dinuclear | Luminescent at room temperature. nih.gov |

Platinum(II) complexes of 2-phenylpyridine are also of great interest due to their luminescent properties and potential applications in various fields. The reaction of K₂PtCl₄ with 2-phenylpyridine leads to the formation of a chloro-bridged dimeric precursor, [Pt₂(μ-Cl)₂(ppy)₂]. researchgate.netresearchgate.net This dimer can be further reacted with a variety of ancillary ligands to yield mononuclear and binuclear platinum(II) complexes. researchgate.networktribe.com

Interestingly, platinum(III) complexes with the composition [Pt₂Cl₂(μ-Epy)₂(ppy)₂] (where Epy = 2-pyridinol or 2-mercaptopyridine) have also been isolated. researchgate.net These complexes represent a growing family of platinum(III) compounds where two cyclometalated moieties are linked by bidentate bridging ligands. researchgate.net The formation of such complexes highlights the rich coordination chemistry of platinum with 2-phenylpyridine ligands. The presence of the chloro substituent in 3-chloro-2-phenylpyridine would likely modulate the electronic and steric environment around the platinum center, influencing the properties of the resulting complexes.

Table 5: Orthometalation Reactions of 2-Phenylpyridine with Platinum

| Platinum Source | Ligand | Product Type | Key Features |

| K₂PtCl₄ | 2-Phenylpyridine (ppyH) | Chloro-bridged Pt(II) dimer | Precursor for other Pt complexes. researchgate.netresearchgate.net |

| [Pt₂(μ-Cl)₂(ppy)₂] | Pyrazole (B372694), Xanthate, etc. | Mononuclear/Binuclear Pt(II) | Luminescent square planar complexes. researchgate.net |

| [Pt₂(μ-Cl)₂(ppy)₂] | 2-Pyridinol, 2-Mercaptopyridine | Dinuclear Pt(III) | Contains Pt-Pt bond. researchgate.net |

Reactivity with Rhodium Complexes

The reactivity of 2-phenylpyridine derivatives, including 3-chloro-2-phenylpyridine, with rhodium complexes is characterized by the facile activation of a C–H bond on the phenyl ring, leading to the formation of cyclometalated "rhodacycle" complexes. This process, known as cyclometalation, is a key step in many catalytic transformations. The reaction typically involves a rhodium precursor, such as [CpRhCl₂]₂ (where Cp is pentamethylcyclopentadienyl), which reacts with the 2-phenylpyridine substrate. acs.org

The C–H activation is generally promoted by a base, like sodium acetate (B1210297), which facilitates the removal of a proton. rsc.org The reaction of [CpRhCl₂]₂ with 2-phenylpyridines results in the formation of five-membered cyclometalated rhodium complexes. acs.org For instance, the reaction with di(α-naphthyl)phenylphosphine ligands and [CpRhCl₂]₂ in the presence of sodium acetate yields single cyclometalated complexes of the type [Cp*RhCl(P^C)]. acs.org In contrast to similar reactions with iridium, which can lead to double cyclometalation, rhodium tends to form single cyclometalated products, suggesting they are the more thermodynamically stable species for rhodium. acs.org

A common product from the reaction of 2-phenylpyridine with rhodium(III) chloride is the dimeric complex, Di-μ-chlorotetrakis(2-phenylpyridine)dirhodium, often referred to as chlorobis(2-phenylpyridine)rhodium(III) dimer. sigmaaldrich.com This dimer serves as a versatile reactant for synthesizing other luminescent cyclometalated Rh(III) complexes. sigmaaldrich.com Kinetic studies suggest that the key species responsible for the electrophilic C–H activation is a cationic intermediate, [Cp*Rh(OAc)]⁺. acs.org

| Rhodium Precursor | Substrate | Conditions | Product Type | Reference |

|---|---|---|---|---|

| [CpRhCl₂]₂ | 2-Phenylpyridines | NaOAc | Single cyclometalated complex [CpRhCl(C^N)] | acs.org |

| [CpRhCl₂]₂ | Dinaphthyl phosphines (e.g., 1a, 1b) | NaOAc | Single cyclometalated complex [CpRhCl(P^C)] | acs.org |

| Rhodium(III) chloride | 2-Phenylpyridine | - | Chlorobis(2-phenylpyridine)rhodium(III) dimer | sigmaaldrich.com |

Influence of Ligand Substituents and Reaction Conditions on Metalation

The efficiency and regioselectivity of the C–H metalation of 2-phenylpyridines are highly dependent on both the electronic and steric nature of substituents on the ligands and the specific reaction conditions employed.

Ligand Substituents:

Substituents on the Phenyl Ring: The C–H activation process is mechanistically an electrophilic attack by the metal center. Consequently, electron-donating groups (e.g., -OMe, -CH₃) on the meta-position of the phenyl ring significantly accelerate the reaction rate compared to substrates bearing electron-withdrawing groups (e.g., -CF₃, -CN). acs.org

Steric Effects: Steric hindrance plays a crucial role in determining the regioselectivity of the metalation. A substituent at the meta position of the phenyl ring, such as a methyl group, can direct the C-H activation exclusively to the less sterically hindered ortho-position, leading to the formation of a single regioisomer. acs.org

Substituents on the Cyclopentadienyl Ligand: Modifications to the ancillary ligands on the rhodium center also impact reactivity. For example, replacing the pentamethylcyclopentadienyl (Cp*) ligand with 1-biphenyl-2,3,4,5-tetramethylcyclopentadienyl (Cpbiph) in rhodium(III) complexes can alter their hydrolytic stability and reactivity with biological molecules. d-nb.info

Reaction Conditions:

Temperature: Increasing the reaction temperature generally leads to an increase in the rate of C–H activation. acs.org

Solvent: The choice of solvent affects the reaction rate, with polar solvents like methanol (B129727) favoring a faster reaction. acs.org Interestingly, for related iridium complexes, the regioselectivity can be solvent-dependent, whereas for rhodium complexes, it has been found to be independent of the solvent. acs.org

Additives: The presence of a base, typically sodium acetate, is often essential for the reaction to proceed, acting as both a catalyst and a base. rsc.org In the absence of acetate, [Cp*RhCl₂]₂ shows no reaction with certain phosphine (B1218219) ligands. acs.org The addition of acid can render the aromatic C–H activation reversible. acs.org

| Factor | Variation | Observed Effect | Reference |

|---|---|---|---|

| Phenyl Substituent (meta-) | Electron-donating (e.g., -OMe) | Increased reaction rate | acs.org |

| Electron-withdrawing (e.g., -CF₃) | Decreased reaction rate | acs.org | |

| Steric Hindrance | meta-Methyl group | High regioselectivity, formation of a single isomer | acs.org |

| Solvent | Polar (e.g., Methanol) | Increased reaction rate | acs.org |

| Temperature | Increase | Increased reaction rate | acs.org |

| Additive | NaOAc | Essential for C-H activation | rsc.orgacs.org |

Nucleophilic Reactivity and Substitution Dynamics

The chlorine atom at the 3-position of the 3-chloro-2-phenylpyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, the chlorine atom acts as a leaving group and is replaced by a nucleophile. smolecule.com The reactivity of halogenated pyridines towards nucleophiles is significantly influenced by the position of the halogen and the activating effect of the ring nitrogen.

Halogens at the 2- and 4-positions of the pyridine ring are highly activated towards nucleophilic substitution because the electronegative nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. thieme-connect.com While the 3-position is a resonance nodal point, meaning the nitrogen atom cannot delocalize the negative charge via resonance in the same way, it still exerts an activating effect through its inductive electron-withdrawing nature. thieme-connect.com This makes 3-halopyridines more reactive towards nucleophiles than their benzene (B151609) analogue, chlorobenzene, which is notably inert under similar conditions. thieme-connect.com For example, 3-bromopyridine (B30812) is known to react with sodium alkoxides. thieme-connect.com

The steric environment around the reaction center can also influence the rate of substitution. Appreciable steric hindrance has been observed in the reaction of 1-chloro-2,4-dinitro-6-methylbenzene with piperidine, and similar effects can be anticipated for substituted 2-phenylpyridines. cdnsciencepub.com The presence of the bulky phenyl group at the adjacent 2-position in 3-chloro-2-phenylpyridine likely influences the approach of the nucleophile. This substitution pathway is a key method for creating a variety of 2-phenylpyridine derivatives with different functionalities at the 3-position. smolecule.com

Isotope Exchange and Labeling Strategies

Isotopic labeling of the 2-phenylpyridine scaffold is a valuable tool for mechanistic studies and applications in life sciences. nih.govd-nb.info Several strategies have been developed for incorporating isotopes like deuterium (B1214612) (²H) and nitrogen-15 (B135050) (¹⁵N) into the molecule.

Hydrogen Isotope Exchange (HIE):

Iridium-Catalyzed HIE: Iridium complexes are effective catalysts for hydrogen isotope exchange, allowing the replacement of hydrogen atoms with deuterium. However, 2-phenylpyridine exhibits anomalous behavior in these reactions. While most substrates show an initial buildup of the mono-deuterated (d1) isotopologue before significant formation of the di-deuterated (d2) species, 2-phenylpyridine shows a steady increase in both d1 and d2 isotopologues, with the d2 species growing slightly faster. chemrxiv.org This suggests that for 2-phenylpyridine, multiple labeling events may occur per binding event to the catalyst. chemrxiv.org

Base-Mediated Deuteration: A simple method using potassium tert-butoxide (KOtBu) in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) allows for the remote deuteration of N-heteroarenes, including 2-phenylpyridine. d-nb.info This method typically results in high deuterium incorporation at positions distal to the nitrogen, while deuteration at the pyridine α-positions remains low. d-nb.info

Nitrogen Isotope Exchange (NIE): A novel method for the direct ¹⁴N → ¹⁵N isotopic exchange in the pyridine ring has been developed. nih.govchemrxiv.org This strategy involves a ring-opening/ring-closure sequence:

Activation: The pyridine nitrogen is activated by triflylation with triflic anhydride (B1165640) (Tf₂O).

Ring-Opening: The activated ring is opened by a nucleophilic amine (e.g., dibenzylamine), forming a Zincke imine intermediate.

Ring-Closure & Isotope Incorporation: The intermediate reacts with a ¹⁵N-labeled source, such as ¹⁵NH₄Cl, to close the ring, thereby incorporating the ¹⁵N isotope and regenerating the aromatic pyridine scaffold. researchgate.net

This method proceeds under mild conditions with high chemical and isotopic yields and is tolerant of various functional groups, enabling the selective labeling of complex molecules. nih.govresearchgate.net

| Strategy | Isotope | Reagents/Catalyst | Key Observation/Mechanism | Reference |

|---|---|---|---|---|

| Iridium-Catalyzed HIE | Deuterium (²H) | Iridium complexes (e.g., Ir-1) | Anomalous kinetics; d2-isotopologue grows almost as fast as d1. | chemrxiv.org |

| Base-Mediated Deuteration | Deuterium (²H) | KOtBu, DMSO-d₆ | High deuterium incorporation at distal positions. | d-nb.info |

| Nitrogen Isotope Exchange (NIE) | Nitrogen-15 (¹⁵N) | 1. Tf₂O 2. Dibenzylamine 3. ¹⁵NH₄Cl | Ring-opening/ring-closure via Zincke imine intermediate. | nih.govchemrxiv.orgresearchgate.net |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise insights into the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information regarding the number and type of protons and carbons in 3-Chloro-2-phenylpyridine.

The ¹H NMR spectrum is expected to show distinct signals for the eight hydrogen atoms distributed across the pyridine (B92270) and phenyl rings. The protons on the pyridine ring (H-4, H-5, and H-6) typically appear in the aromatic region, with their chemical shifts influenced by the nitrogen atom and the chlorine substituent. The H-6 proton, being adjacent to the electronegative nitrogen, is expected to be the most downfield of the pyridine protons. The phenyl group protons will also resonate in the aromatic region, exhibiting characteristic multiplets based on their position relative to the pyridine ring.

The ¹³C NMR spectrum will display eleven distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by hybridization and the electronic effects of the substituents. The carbon atom bonded to the chlorine (C-3) will experience a downfield shift due to the halogen's inductive effect. Similarly, the carbons of the pyridine ring are influenced by the nitrogen atom. Data from related compounds, such as 2-phenylpyridine (B120327), show characteristic shifts that can be used to predict the spectrum of the chlorinated analogue. For 2-phenylpyridine, reported ¹³C NMR signals in CDCl₃ are observed at δ 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, and 120.6 ppm rsc.org. The introduction of a chlorine atom at the 3-position is expected to significantly alter the chemical shifts of the adjacent carbons (C-2, C-3, and C-4).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Chloro-2-phenylpyridine

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Pyridine Ring | ||

| C-2 | - | ~158-160 |

| C-3 | - | ~130-133 |

| C-4 | ~7.7-7.9 | ~138-140 |

| C-5 | ~7.3-7.5 | ~122-124 |

| C-6 | ~8.6-8.8 | ~148-150 |

| Phenyl Ring | ||

| C-1' | - | ~137-139 |

| C-2'/C-6' | ~7.5-7.7 (m) | ~128-130 |

| C-3'/C-5' | ~7.4-7.6 (m) | ~129-131 |

| C-4' | ~7.4-7.6 (m) | ~128-130 |

Note: These are estimated values based on known substituent effects and data from analogous compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

2D NMR and Quantitative NMR (qNMR) for Isomer and Purity Assessment

2D NMR Techniques

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and confirming the specific isomeric structure of 3-Chloro-2-phenylpyridine.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.comsdsu.eduemerypharma.comharvard.eduprinceton.edu It would show correlations between adjacent protons on both the pyridine and phenyl rings, helping to trace the connectivity of the spin systems. For example, a cross-peak between the H-4 and H-5 signals would confirm their vicinity.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹J-coupling). youtube.comsdsu.eduemerypharma.com Each CH group in the molecule would produce a cross-peak, definitively linking a specific proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds (²J and ³J-coupling). youtube.comsdsu.eduemerypharma.commdpi.com It is particularly powerful for identifying quaternary carbons (those without attached protons) and for piecing together different fragments of the molecule. For instance, correlations from the phenyl protons to the C-2 carbon of the pyridine ring would confirm the connection point between the two rings.

Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a precise method for determining the purity of a substance without the need for a chemically identical reference standard. nih.govresearchgate.net The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. researchgate.netnih.gov

To assess the purity of 3-Chloro-2-phenylpyridine, a high-purity internal standard with a known concentration is added to the sample. acs.org Key considerations for a qNMR experiment include:

Selection of an Internal Standard : The standard must be stable, not reactive with the sample, and have at least one signal that is well-resolved from any signals of the analyte.

Signal Selection : A well-isolated signal from 3-Chloro-2-phenylpyridine (e.g., the H-6 proton) and a signal from the internal standard are chosen for integration.

Experimental Parameters : Specific acquisition parameters, such as a long relaxation delay, must be used to ensure the signal intensities are accurate and reproducible.

The purity is then calculated by comparing the integral of the analyte's signal to the integral of the internal standard's signal, taking into account their respective molecular weights and the number of protons giving rise to each signal. acs.org This technique can also be used to quantify isomeric impurities if they have unique, non-overlapping signals in the NMR spectrum.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, which can be used to determine its elemental formula. For 3-Chloro-2-phenylpyridine (C₁₁H₈ClN), the theoretical monoisotopic mass can be calculated with high precision.

The presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), results in a characteristic isotopic pattern in the mass spectrum. The molecular ion peak (M⁺) will appear as two peaks separated by approximately 2 Da, with the (M+2)⁺ peak having roughly one-third the intensity of the M⁺ peak. HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

Table 2: Calculated Exact Mass for 3-Chloro-2-phenylpyridine

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₁₁H₈³⁵ClN | [M]⁺ | 189.0345 |

| C₁₁H₈³⁷ClN | [M+2]⁺ | 191.0316 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and basic compounds like pyridines. nih.govmassbank.eu In ESI-MS, the sample is typically dissolved in a polar solvent and sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, ions are formed and transferred into the gas phase.

For 3-Chloro-2-phenylpyridine, ESI in positive ion mode would likely produce a prominent protonated molecule, [M+H]⁺. The characteristic isotopic pattern of chlorine would be observed for this ion at m/z 190.0418 (for ³⁵Cl) and 192.0389 (for ³⁷Cl). The fragmentation patterns can be studied using tandem mass spectrometry (MS/MS), which provides further structural information by analyzing the fragmentation of the parent ion. nih.govnih.gov

MALDI-TOF-MS for Oligomerization Products

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of large molecules, including polymers and oligomers. nih.govnih.govyoutube.com In this method, the analyte is co-crystallized with a matrix material that absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules with minimal fragmentation. youtube.com The ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio. youtube.com

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the bonding and functional groups present within a molecule.

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in 3-Chloro-2-phenylpyridine by measuring the absorption of infrared radiation, which excites molecular vibrations. While a specific experimental spectrum for 3-Chloro-2-phenylpyridine is not widely reported, the expected vibrational frequencies can be predicted based on the characteristic absorption bands for its constituent aromatic rings and substituent groups.

The key functional groups and their expected FTIR absorption regions are:

Aromatic C-H Stretching: The vibrations of the carbon-hydrogen bonds on both the phenyl and pyridine rings are expected to appear in the region of 3000-3100 cm⁻¹.

Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring and the carbon-carbon and carbon-nitrogen bonds in the pyridine ring typically result in a series of sharp absorption bands in the 1400-1600 cm⁻¹ range.

C-H In-plane and Out-of-plane Bending: These vibrations provide information about the substitution pattern on the aromatic rings and occur in the fingerprint region (below 1400 cm⁻¹). Specifically, C-H out-of-plane bending is characteristic of the substitution pattern and typically appears between 690 and 900 cm⁻¹.

C-Cl Stretching: The carbon-chlorine bond stretching vibration is expected to produce a strong absorption band in the fingerprint region, typically between 700-800 cm⁻¹.

Table 1: Predicted FTIR Absorption Bands for 3-Chloro-2-phenylpyridine :mouse-pointer: Click on the table headers to sort the data.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic Rings | 3000 - 3100 | Medium |

| C=C and C=N Stretch | Aromatic Rings | 1400 - 1600 | Medium-Strong |

| C-H Bending (out-of-plane) | Aromatic Rings | 690 - 900 | Strong |

| C-Cl Stretch | Chloro-substituent | 700 - 800 | Strong |

Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TG-FTIR) is a powerful technique for studying the thermal decomposition of a compound. It measures the mass loss of a sample as a function of temperature while simultaneously identifying the evolved gaseous products.

For 3-Chloro-2-phenylpyridine, a TG-FTIR analysis would reveal its thermal stability and decomposition pathway. As the compound is heated, it will reach a temperature at which it begins to decompose. The thermogravimetric curve would show one or more mass loss steps, indicating the temperatures at which volatile products are released. The evolved gas stream is directed into an FTIR spectrometer to identify the decomposition products in real-time.

Based on the structure of 3-Chloro-2-phenylpyridine, the expected gaseous products from thermal decomposition would likely include:

Hydrogen Chloride (HCl): From the cleavage of the C-Cl bond and abstraction of a hydrogen atom.

Carbon Dioxide (CO₂) and Carbon Monoxide (CO): Resulting from the oxidation and fragmentation of the aromatic rings, especially if the analysis is conducted in an oxidizing atmosphere (e.g., air).

Nitrogen Oxides (NOₓ): Formed from the nitrogen atom of the pyridine ring in an oxidizing atmosphere.

Ammonia (B1221849) (NH₃) and Hydrogen Cyanide (HCN): Common decomposition products for nitrogen-containing heterocyclic compounds in an inert atmosphere. mdpi.comresearchgate.net

Aromatic Fragments: Volatile aromatic compounds like benzene, pyridine, and chlorobenzene could be released due to the cleavage of the bond connecting the two rings.

The type and relative abundance of these evolved gases, as identified by their characteristic IR spectra, would allow for the proposal of a detailed thermal decomposition mechanism.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comspectrabase.com This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. mdpi.comspectrabase.com

A successful single-crystal X-ray diffraction analysis of 3-Chloro-2-phenylpyridine would provide a wealth of structural information, including:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the asymmetric unit.

Bond Lengths and Angles: Highly accurate measurements of the distances between bonded atoms and the angles between adjacent bonds.

Torsional Angles: The dihedral angle between the phenyl and pyridine rings, which defines the molecule's conformation in the solid state.

Intermolecular Interactions: The presence and geometry of non-covalent interactions such as π-π stacking or C-H···π interactions that stabilize the crystal packing.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light.

UV-Visible absorption spectroscopy provides information about the conjugated π-electron systems within a molecule. Aromatic compounds like 3-Chloro-2-phenylpyridine exhibit characteristic absorption bands corresponding to electronic transitions between molecular orbitals. The primary transitions observed are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding).

While the specific UV-Visible spectrum for 3-Chloro-2-phenylpyridine is not extensively documented, the spectrum of the parent compound, 2-phenylpyridine, serves as a useful reference. 2-Phenylpyridine typically shows strong absorption bands in the UV region. The introduction of a chloro substituent on the pyridine ring is expected to cause a slight shift in the absorption maxima (λ_max) and/or a change in the molar absorptivity (ε), known as a bathochromic (red) or hypsochromic (blue) shift, due to the electronic effects of the halogen.

The absorption bands are generally attributed to π → π* transitions within the conjugated biphenyl system. The n → π* transition, associated with the non-bonding electrons on the nitrogen atom, is also possible but is often weaker and may be obscured by the more intense π → π* bands.

Table 2: Representative UV-Visible Absorption Data for Phenyl-Pyridine Systems :mouse-pointer: Click on the table headers to sort the data.

| Compound System | Typical λ_max Range (nm) | Type of Transition |

| Phenyl-Pyridine Moiety | 250 - 350 | π → π |

| Pyridine Ring | ~280 - 390 | n → π (often weak) |

Note: The exact λ_max values are solvent-dependent.

Electrochemical Analysis (e.g., Cyclic Voltammetry)

Electrochemical techniques like cyclic voltammetry (CV) are used to study the redox properties of a molecule, determining the potentials at which it can be oxidized or reduced. This information is crucial for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or photocatalysts, where 2-phenylpyridine derivatives are common ligands. mdpi.com

A cyclic voltammetry experiment on 3-Chloro-2-phenylpyridine would involve scanning the potential of a working electrode in a solution containing the compound and a supporting electrolyte. The resulting voltammogram would show peaks corresponding to oxidation and reduction events.

Specific experimental CV data for the free ligand 3-Chloro-2-phenylpyridine is not widely published. However, based on the behavior of related aromatic and heterocyclic compounds, one would expect:

Reduction: The pyridine ring can undergo reduction at negative potentials. This process is often irreversible. The presence of the electron-withdrawing chloro group might make the reduction occur at a less negative potential compared to unsubstituted 2-phenylpyridine.

Oxidation: The oxidation of the π-system would occur at positive potentials, likely an irreversible process at a high potential.

The primary electrochemical interest in this compound lies in its role as a cyclometalating ligand in transition metal complexes, particularly with iridium(III) and ruthenium(II). mdpi.com In these complexes, the cyclic voltammograms are typically dominated by reversible metal-centered redox processes (e.g., Ir³⁺/Ir⁴⁺), although ligand-based reductions can also be observed at more negative potentials. researchgate.net The electrochemical properties of these complexes are finely tuned by substituents on the 2-phenylpyridine ligand, including chloro groups. mdpi.com

Applications and Advanced Research Areas of 3 Chloro 2 Phenylpyridine Derivatives

Role in Ligand Design for Coordination Chemistry

The 3-chloro-2-phenylpyridine scaffold serves as an excellent ligand framework in coordination chemistry. The nitrogen atom of the pyridine (B92270) ring and the potential for C-H activation at the phenyl ring allow for the formation of stable cyclometalated complexes with various transition metals. The presence of the chloro-substituent can further influence the electronic properties of the resulting complexes, tuning their reactivity and photophysical characteristics.

Cyclometalated iridium(III) and platinum(II/III) complexes featuring phenylpyridine-type ligands are at the forefront of research for phosphorescent organic light-emitting diodes (OLEDs). frontiersin.org These materials are prized for their ability to efficiently convert electrical energy into light.

Iridium(III) Complexes:

Iridium(III) complexes, with their d⁶ electron configuration, readily form stable octahedral complexes that can exhibit high phosphorescence quantum yields. frontiersin.org The 3-chloro-2-phenylpyridine ligand can be systematically modified to tune the emission color of the resulting iridium complex. For instance, the introduction of electron-withdrawing or -donating groups on either the phenyl or pyridine ring can alter the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby shifting the emission wavelength.

Research has shown that iridium(III) complexes can be engineered to emit across the visible spectrum, including the challenging blue region. frontiersin.org The design of these complexes often involves a combination of different ligands to achieve white light emission for OLED applications. researchgate.net While many advancements have been made in visible light-emitting iridium complexes, their performance in the near-infrared (NIR) region is still an area of active development. nih.gov

| Complex Type | Key Features | Potential Application |

| [3+2+1] Coordinated Iridium(III) | Good stability, high photoluminescence quantum yield. | Blue-emitting OLEDs |

| Heteroleptic Iridium(III) | Tunable emission color by combining different ligands. | White OLEDs |

| Iridium(III) Porphyrin | Long-lived near-infrared emission. | Bioimaging Probes |

Platinum(II/III) Complexes:

Square planar platinum(II) complexes are also of significant interest for optoelectronic applications due to their strong spin-orbit coupling, which promotes phosphorescence. researchgate.net These complexes can exhibit vapochromism, where their color changes in response to volatile organic compounds, making them suitable for sensor applications. researchgate.net

Bimetallic platinum(II)-platinum(II) and platinum(III)-platinum(III) complexes based on phenylbenzothiazole and pyrazolate-bridging ligands have been synthesized and shown to be emissive in rigid media. acs.org The formation of a Pt-Pt bond in the Pt(III)-Pt(III) complexes leads to a shortening of the metal-metal distance. acs.org The optical properties of these complexes can be tuned, and some have been successfully used in the photooxidation of organic substrates. acs.org

| Complex Type | Key Features | Potential Application |

| Mononuclear Platinum(II) | Brightly luminescent in solution. | OLEDs, Sensors |

| Bimetallic Platinum(II)-Platinum(II) | Stable in solution, can be oxidized to Pt(III)-Pt(III) complexes. | Photocatalysis |

| Bimetallic Platinum(III)-Platinum(III) | Unusually emissive in rigid media. | Emissive Materials |

Metal complexes incorporating phenylpyridine ligands have demonstrated catalytic activity in various organic transformations, most notably in the oligomerization of olefins. mdpi.comcnr.it These reactions are of great industrial importance for the production of linear alpha-olefins, which are key intermediates in the synthesis of polymers, detergents, and lubricants.

Iron and cobalt complexes supported by bis(imino)pyridine ligands are highly active catalysts for ethylene oligomerization. acs.org The steric and electronic properties of the ligand framework can be modified to control the catalytic activity and the distribution of the resulting oligomers. acs.org For example, oxovanadium(IV) microclusters with 2-phenylpyridine (B120327), when activated by a co-catalyst, have been shown to be highly active catalytic systems for the oligomerization of various functionalized olefins. mdpi.com

The catalytic activity of these systems is influenced by factors such as the nature of the metal center, the substituents on the phenylpyridine ligand, and the reaction conditions. Research in this area focuses on the design of more efficient and selective catalysts for olefin oligomerization and polymerization. researchgate.net

| Catalyst System | Olefin Substrate | Key Finding |

| Oxovanadium(IV) with 2-phenylpyridine | 3-buten-1-ol, allyl alcohol | Highly active catalytic systems for oligomerization. mdpi.com |

| Bis(imino)pyridine iron complexes | Ethylene | High catalytic activity for ethylene oligomerization. acs.org |

The 3-chloro-2-phenylpyridine unit is a versatile building block for the synthesis of more complex organometallic structures. The reactivity of the C-Cl bond and the ability to undergo directed C-H activation provide synthetic handles for the construction of polynuclear complexes and coordination polymers.

The formation of chloro-bridged dimeric iridium complexes is a common strategy in the synthesis of cyclometalated iridium compounds. researchgate.net These dimers can then be reacted with other ligands to generate a wide variety of mononuclear and polynuclear complexes with tailored properties. The design of new ligands is a crucial aspect of coordination chemistry, with applications in catalysis, materials science, and medicinal chemistry. uni-wuerzburg.dedigitellinc.com

Coordination polymers based on emissive ligands are a growing area of research, with potential applications in sensing, light-emitting devices, and catalysis. nih.gov The judicious choice of the organic linker and the metal node allows for the construction of materials with desired topologies and functional properties.

Agricultural Chemical Research

In the field of agricultural chemistry, derivatives of 3-chloro-2-phenylpyridine are being investigated for their potential as active ingredients in herbicides and insecticides. The pyridine ring is a common motif in many commercially successful agrochemicals. agropages.com

Protoporphyrinogen oxidase (PPO) is a key enzyme in the biosynthesis of chlorophyll and heme. mdpi.com Inhibition of this enzyme leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell death in plants. nih.gov PPO-inhibiting herbicides are a well-established class of weed control agents. nih.gov

Researchers have designed and synthesized novel pyrazole (B372694) derivatives containing phenylpyridine moieties with the aim of discovering new herbicides. nih.gov Some of these compounds have shown moderate herbicidal activities against various weed species in greenhouse trials. nih.gov Molecular docking studies can be used to understand the binding interactions of these inhibitors with the PPO enzyme, aiding in the design of more potent compounds. acs.org The development of new PPO inhibitors is crucial to manage the evolution of herbicide resistance in weeds. researchgate.net

| Compound Class | Target Weeds | Key Finding |

| Pyrazole derivatives with phenylpyridine | Digitaria sanguinalis, Abutilon theophrasti | Moderate post-emergence herbicidal activity. nih.gov |

| Phenylpyrazole derivatives | Various weeds | Good herbicidal activity, potential for crop safety. acs.org |

The development of new insecticides is essential to combat insect resistance and protect crops. Phenylpyridine derivatives have been identified as a promising scaffold for the discovery of novel insecticidal agents. mdpi.comnih.gov

A series of new 2-phenylpyridine derivatives containing N-phenylbenzamide moieties were synthesized and evaluated for their insecticidal activity against several pest species. mdpi.comresearchgate.net Some of these compounds exhibited high insecticidal activity against the armyworm Mythimna separata. mdpi.comnih.gov The structure-activity relationship studies indicated that the nature and position of substituents on the phenyl rings play a crucial role in determining the insecticidal potency. mdpi.com

The ryanodine receptor, an ion channel in insect muscle cells, is a key target for a class of insecticides known as diamides. nih.gov Researchers are exploring the replacement of the amide bond in these insecticides with other chemical groups, such as 1,2,4-oxadiazole, to generate new compounds with improved properties. nih.gov

| Compound Class | Target Pest | Key Finding |

| 2-Phenylpyridine with N-phenylbenzamide | Mythimna separata | High insecticidal activity (100% inhibition at 500 mg/L for some compounds). mdpi.comnih.gov |

| Phenylpyrazole with 1,2,4-oxadiazole | Plutella xylostella, Mythimna separata | Complete mortality at 50 mg/L for the majority of compounds. nih.gov |

Medicinal Chemistry and Biological Activity Studies of 3-Chloro-2-phenylpyridine Derivatives

The 3-chloro-2-phenylpyridine scaffold, while a specific heterocyclic structure, is representative of a broader class of substituted pyridines that have garnered significant interest in medicinal chemistry. Research into derivatives sharing key structural motifs, such as the chlorophenyl and pyridine rings, has revealed a wide spectrum of biological activities. This section explores the therapeutic potential of such derivatives as antimicrobial, anticancer, antimalarial, and antiviral agents, and their role in targeting specific biological pathways.

Exploration as Antimicrobial and Antibacterial Agents

Derivatives of pyridine and related heterocyclic systems containing a chloro-phenyl moiety have been investigated for their antimicrobial properties. A study on N-(3-chloro-2-oxo-4-substituted phenylazetidin-1-yl) isonicotinamide and 4-(5-substituted phenyl-1,3,4-oxadiazol-2-yl) pyridine derivatives, synthesized from Schiff bases, showed promising antibacterial activity against a panel of bacteria. researchgate.net The compounds were tested against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, with ampicillin as the standard. Certain derivatives exhibited significant activity, highlighting the potential of these scaffolds in the development of new antibacterial agents.

Similarly, novel 3-chloro-2-oxo-N-phenyl-4-arylazetidine-1-carboxamide derivatives were synthesized and evaluated for their in vitro antibacterial activity. latamjpharm.org In this study, compounds were tested against Gram-positive and Gram-negative bacteria, with ciprofloxacin as the reference drug. A derivative containing a 4-dimethylaminophenyl group showed good activity against Gram-positive bacteria, while a derivative with a 4-methylphenyl group was effective against Gram-negative bacteria. latamjpharm.org

Another area of research has focused on 3-alkylpyridine alkaloids (3-APAs), which are structurally related to pyridinium compounds and have shown modest antibiotic activity against several Gram-positive bacterial strains. nih.gov The antibacterial activity of these compounds is thought to be due to their ability to lyse bacterial membranes.

The following table summarizes the antibacterial activity of some of the studied derivatives:

| Compound Type | Bacterial Strains Tested | Activity |

| N-(3-chloro-2-oxo-4-substituted phenylazetidin-1-yl) isonicotinamide derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | Promising activity for some derivatives researchgate.net |

| 3-chloro-2-oxo-N-phenyl-4-arylazetidine-1-carboxamide derivatives | Gram-positive and Gram-negative bacteria | Good activity against specific strains latamjpharm.org |

| 3-Alkylpyridine alkaloids (3-APAs) | Gram-positive bacterial strains | Modest antibiotic activity nih.gov |

Evaluation as Anticancer and Antiproliferative Agents

The pyridine scaffold is a common feature in many compounds with anticancer and antiproliferative properties. While direct studies on 3-chloro-2-phenylpyridine derivatives are limited, research on structurally related compounds provides valuable insights. For instance, novel thiourea and thiazolidinone derivatives synthesized from 6-(4-phenylpiperazin-1-yl)pyridin-3-amine have demonstrated anticancer activity against prostate cancer cell lines (DU 145, PC-3, and LNCaP). nih.gov One of the thiourea derivatives, in particular, showed high cytotoxic activity, inducing apoptosis and DNA fragmentation in prostate cancer cells. nih.gov

In another study, newly synthesized substituted pyridine candidates based on 4-(aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile were evaluated for their antiproliferative activity against various cancer cell lines. nih.gov Several of these derivatives exhibited potential cytotoxic effects, with one derivative being particularly effective against NCIH 460 and RKOP 27 cell lines. nih.gov

The table below presents the findings from these studies:

| Compound Type | Cancer Cell Lines Tested | Key Findings |

| Thiourea and thiazolidinone derivatives of 6-(4-phenylpiperazin-1-yl)pyridin-3-amine | DU 145, PC-3, LNCaP (prostate cancer) | High cytotoxic activity, induction of apoptosis and DNA fragmentation nih.gov |

| 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives | NCIH 460, RKOP 27, HeLa, U937, SKMEL 28 | Potential cytotoxic effects, with one derivative showing high efficacy nih.gov |

Antimalarial Research and Target Identification

Pyridine derivatives have been a subject of interest in the search for new antimalarial agents. Two series of pyridine derivatives were synthesized and evaluated for their in vivo antimalarial activity against Plasmodium berghei. nih.gov Several compounds showed significant inhibition of parasite multiplication at a dose of 50 µmol/kg. The most active compounds were also tested in vitro against a chloroquine-resistant strain of Plasmodium falciparum, with one compound showing promising activity. Docking studies suggested that these compounds may exert their antimalarial effects by interacting with the active site of the dihydrofolate reductase enzyme. nih.gov

Antiviral Compound Development

The development of novel antiviral agents is a critical area of research. A series of novel 2-benzoxyl-phenylpyridine derivatives were evaluated for their potential antiviral activities against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). mdpi.com Several of these compounds exhibited excellent antiviral effects on both viruses, effectively inhibiting virus-induced cytopathic effects and reducing viral progeny yields. mdpi.com Their antiviral activity was found to be comparable or superior to the control drug, ribavirin. Further investigation into the mechanism of action revealed that these compounds target the early stages of CVB3 replication, including viral RNA replication and protein synthesis. mdpi.com

Although these are not direct derivatives of 3-chloro-2-phenylpyridine, the structural similarity of the 2-phenylpyridine core suggests that modifications of this scaffold could lead to the development of potent antiviral agents.

Targeting Specific Biological Pathways (e.g., PI3Kα, InhA, Adenosine Receptors)

PI3Kα Inhibition:

The phosphatidylinositol 3-kinase alpha (PI3Kα) is a key enzyme in a signaling pathway that is often dysregulated in cancer. A promising novel allosteric PI3Kα inhibitor, H-18 (3-(2-chloro-5-fluorophenyl)isoindolin-1-one), was identified through in silico screening. mdpi.com This compound, which has not been previously reported as a PI3Kα inhibitor, provides a foundation for the development of more potent and selective allosteric inhibitors. The presence of the 2-chlorophenyl moiety in this active compound suggests that derivatives of 3-chloro-2-phenylpyridine could also be explored as potential PI3Kα inhibitors.

InhA Inhibition:

InhA, an enoyl-acyl carrier protein reductase, is a crucial enzyme in the biosynthesis of mycolic acid in Mycobacterium tuberculosis, making it an important target for the development of new anti-tuberculosis drugs. orientjchem.orgnih.gov While direct studies on 3-chloro-2-phenylpyridine derivatives as InhA inhibitors are lacking, research on other pyridine-based compounds has shown promise. For example, a series of 4-hydroxy-2-pyridones were identified as direct InhA inhibitors with potent bactericidal activity against isoniazid-resistant TB clinical isolates. nih.gov

Adenosine Receptor Antagonism:

Adenosine receptors, particularly the A3 subtype, are implicated in various physiological and pathological processes. While specific antagonists for the A3 receptor based on the 3-chloro-2-phenylpyridine scaffold have not been detailed, broader classes of pyridine and dihydropyridine derivatives have been shown to interact with adenosine receptors, with some exhibiting selectivity for the A3 subtype. nih.gov These findings suggest that the pyridine core can be a useful template for designing selective adenosine receptor antagonists.

Design of Functional Materials (beyond OLEDs)

The application of pyridine derivatives extends beyond medicinal chemistry into the realm of materials science. While the use of 3-chloro-2-phenylpyridine in the development of functional materials other than OLEDs is not extensively documented, the broader class of pyridine-containing compounds is utilized in the synthesis of various functional materials. For example, the incorporation of polar groups, such as those found in pyridine derivatives, into polyolefin chains can improve surface properties like adhesion, conductivity, and compatibility with other materials. mdpi.com This is typically achieved through the copolymerization of olefins with functional comonomers.

Furthermore, photocatalytic arene C–H amination using aromatic N-heterocyclic radicals, including those derived from pyridinium salts, represents a powerful strategy for the synthesis of functionalized aromatic amines. acs.org These products are valuable in the preparation of medicinally relevant N-arylated heterocycles and for the late-stage modification of drugs and polymers. acs.org

While direct applications of 3-chloro-2-phenylpyridine in these specific areas are yet to be explored in depth, the chemical properties of the pyridine ring and the chloro and phenyl substituents suggest its potential as a building block for the synthesis of novel functional polymers and photoresponsive materials.

Synthetic Methodologies for Nitrogen Isotope Incorporation

The incorporation of stable nitrogen isotopes, particularly ¹⁵N, into heterocyclic scaffolds like 3-chloro-2-phenylpyridine is crucial for a range of scientific applications, including mechanistic studies, metabolic tracing, and advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and positron emission tomography (PET). chemrxiv.orgnih.gov The development of synthetic routes to access ¹⁵N-labeled pyridines has been an area of significant research interest, leading to innovative strategies for isotope incorporation. chemrxiv.org

A predominant and versatile strategy for the ¹⁵N-labeling of pyridine derivatives involves a nitrogen isotope exchange reaction facilitated by a Zincke activation strategy. chemrxiv.orgnih.gov This method is particularly advantageous as it allows for the late-stage modification of already assembled pyridine rings, making it applicable to complex molecules. chemrxiv.orgacs.org The general mechanism proceeds through the activation of the pyridine nitrogen, followed by a ring-opening and ring-closure sequence.

The process can be summarized in the following key steps:

Activation: The nitrogen atom of the pyridine ring is activated by reacting with a strong electrophile, such as trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) or 1-chloro-2,4-dinitrobenzene. nih.govnih.gov This activation makes the pyridine ring susceptible to nucleophilic attack.

Ring-Opening: A nucleophile, typically a primary or secondary amine, attacks the activated pyridine ring, leading to the formation of an open-chain intermediate. In modern variations of this method, this step forms intermediates known as NTf-Zincke imines. chemrxiv.orgchemrxiv.org

Ring-Closure with ¹⁵N Source: The crucial isotope incorporation step involves the reaction of the Zincke intermediate with a ¹⁵N-labeled nitrogen source, most commonly ¹⁵N-ammonium chloride (¹⁵NH₄Cl). chemrxiv.orgnih.gov This leads to the displacement of the original ¹⁴N atom and the formation of a new, ¹⁵N-containing ring. nih.gov

Rearomatization: The intermediate then undergoes cyclization and elimination to regenerate the aromatic pyridine ring, now containing the ¹⁵N isotope. nih.gov

This methodology has been successfully applied to a wide array of substituted pyridines, including 2-arylpyridines, which are structurally analogous to 3-chloro-2-phenylpyridine. chemrxiv.org Research has demonstrated high levels of isotopic incorporation, often exceeding 95%. acs.org For instance, using a Zincke imine approach, 2-phenylpyridine was labeled with 97% ¹⁵N enrichment in good yields. chemrxiv.org The versatility of this method suggests its applicability for the synthesis of ¹⁵N-labeled 3-chloro-2-phenylpyridine.

The table below summarizes the results of ¹⁵N-labeling for various pyridine derivatives using Zincke-based methodologies, highlighting the scope and efficiency of this approach.

| Entry | Substrate | Isotopic Incorporation (%) | Yield (%) | Reference |

| 1 | Pyridine | >81 | ~33 | nih.gov |

| 2 | 2-Phenylpyridine | 76 | 87 | nih.gov |

| 3 | 2-Phenylpyridine (precipitated intermediate) | 97 | 64 | chemrxiv.org |

| 4 | 2-(Thiophen-2-yl)pyridine | 72 | 75 | nih.gov |

| 5 | 2-(Benzo[d]oxazol-2-yl)pyridine | 39 | 50 | nih.gov |

| 6 | 2-Methyl-6-phenylpyridine | 76 | 65 | nih.gov |

| 7 | 4-Phenylpyridine | 91 | 80 | nih.gov |

An alternative, though often less direct, approach for synthesizing ¹⁵N-labeled pyridines is through de novo ring construction. This involves building the heterocyclic ring from acyclic precursors where one of the reagents already contains the ¹⁵N atom. One established method involves the reaction of a 2-ethoxy-3,4-dihydro-2H-pyran derivative with ¹⁵NH₄Cl in the presence of an acid and an oxidizing agent like methylene blue. nih.govnih.gov While effective, this route requires the synthesis of a specifically substituted pyran precursor, which can be more complex than the late-stage isotope exchange methods. nih.gov

Future Research Directions and Outlook

Development of More Efficient and Sustainable Synthetic Routes

Future research will undoubtedly prioritize the development of synthetic methodologies for 3-Chloro-2-phenylpyridine that are not only more efficient but also adhere to the principles of green chemistry. Traditional multi-step syntheses are likely to be superseded by more atom-economical approaches. A significant focus will be on the direct C-H functionalization of the pyridine (B92270) ring, a strategy that circumvents the need for pre-functionalized starting materials. rsc.org Techniques such as transition-metal-catalyzed C-H activation are emerging as powerful tools for forging carbon-carbon and carbon-heteroatom bonds with high regioselectivity. researchgate.netrsc.orgrsc.org The application of these methods to the synthesis of 3-Chloro-2-phenylpyridine could lead to shorter reaction sequences, reduced waste generation, and milder reaction conditions.

Furthermore, the exploration of flow chemistry for the continuous production of 3-Chloro-2-phenylpyridine and its derivatives is a promising direction. Flow reactors offer enhanced control over reaction parameters, improved safety profiles for hazardous reactions, and the potential for seamless scalability from laboratory to industrial production.

Advanced Catalyst Design and Mechanistic Insights

The advancement of synthetic routes is intrinsically linked to the development of novel catalysts. Future research will focus on designing catalysts with superior activity, selectivity, and stability for the synthesis of 3-Chloro-2-phenylpyridine. While palladium catalysts have been instrumental in cross-coupling reactions, there is a growing interest in exploring catalysts based on more earth-abundant and less toxic metals. rsc.org

A deeper understanding of the reaction mechanisms underpinning the synthesis of 3-Chloro-2-phenylpyridine is crucial for rational catalyst design. acs.org Detailed mechanistic studies, employing a combination of experimental techniques and computational modeling, will elucidate the intricate steps of catalytic cycles. colab.ws This knowledge will enable the fine-tuning of catalyst and ligand structures to overcome existing limitations, such as catalyst deactivation and the formation of undesired byproducts. The development of photocatalytic systems that can be activated by visible light is another exciting frontier, offering the potential for highly selective and energy-efficient transformations. researchgate.net

Rational Design of Derivatives with Tunable Biological Activities

The 2-phenylpyridine (B120327) moiety is a recognized pharmacophore present in numerous biologically active compounds, including kinase inhibitors and anticancer agents. nih.govekb.eg Future research will leverage this privileged scaffold to rationally design and synthesize novel derivatives of 3-Chloro-2-phenylpyridine with tailored biological activities. The chlorine substituent at the 3-position offers a handle for further functionalization, allowing for the systematic exploration of the chemical space around the core structure.

The design of these new derivatives will be guided by a deep understanding of their interactions with biological targets. By modifying the substitution pattern on both the phenyl and pyridine rings, researchers can modulate the compound's steric, electronic, and pharmacokinetic properties to optimize its potency and selectivity for a specific biological target. This approach could lead to the discovery of new therapeutic agents for a range of diseases, as well as novel agrochemicals. mdpi.commdpi.com

Integration of Computational and Experimental Approaches for Drug Discovery and Material Science

The synergy between computational modeling and experimental validation is set to revolutionize the discovery and development of new molecules. In the context of 3-Chloro-2-phenylpyridine, computational tools will play a pivotal role in accelerating the design-synthesis-testing cycle. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping will be employed to predict the biological activity of virtual libraries of 3-Chloro-2-phenylpyridine derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. nih.govnih.govresearchgate.netnih.govnih.gov

Molecular docking and molecular dynamics simulations will provide insights into the binding modes of these compounds with their target proteins, guiding the optimization of their molecular structure to enhance binding affinity and selectivity. nih.govresearchgate.net Similarly, in the realm of material science, computational methods will be used to predict the electronic and photophysical properties of novel 3-Chloro-2-phenylpyridine derivatives, aiding in the design of new materials for applications in organic electronics and beyond. nih.gov

Exploration of Novel Applications in Emerging Technologies

While the primary focus of research on 3-Chloro-2-phenylpyridine has been in the life sciences, its unique electronic properties suggest that it could find applications in a variety of emerging technologies. The 2-phenylpyridine scaffold is a key component in many phosphorescent emitters used in Organic Light-Emitting Diodes (OLEDs). wikipedia.orgacs.org Future research could explore the potential of 3-Chloro-2-phenylpyridine and its derivatives as components of novel organic electronic materials. The introduction of the chloro-substituent can modulate the frontier molecular orbital energies, potentially leading to materials with desirable photophysical and charge-transport properties.

Furthermore, the ability of the pyridine nitrogen to coordinate with metal ions opens up possibilities for the development of new sensors, catalysts, and functional materials. researchgate.net The exploration of these novel applications will require a multidisciplinary approach, combining the expertise of synthetic chemists, materials scientists, and physicists to unlock the full potential of this versatile chemical scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Chloro-2-phenylpyridine, and how can purity be optimized?

- Methodology : Common methods include cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated pyridine precursors and aryl boronic acids. Catalytic systems like Pd(PPh₃)₄ in toluene/water mixtures at 80–100°C are typical . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization (ethanol/water) ensures >95% purity. HPLC with C18 columns and UV detection (254 nm) validates purity .

Q. Which spectroscopic techniques are critical for characterizing 3-Chloro-2-phenylpyridine?

- Methodology :

- NMR : ¹H/¹³C NMR in CDCl₃ identifies substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, pyridine ring splitting).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 204.05 for C₁₁H₉ClN).

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding motifs, as seen in analogous chloropyridines .

Q. What safety protocols are essential for handling 3-Chloro-2-phenylpyridine in laboratory settings?

- Methodology : Use PPE (nitrile gloves, lab coats, safety goggles) and work in fume hoods. Avoid dermal contact due to potential acute toxicity (Category 4, GHS classification) . For spills, adsorb with silica gel and dispose as hazardous waste. No ecological toxicity data exist; assume bioaccumulation risk .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing 3-Chloro-2-phenylpyridine be addressed?

- Methodology : Regioexhaustive functionalization requires directing groups (e.g., trifluoromethyl) to bias reactivity. For C-5 substitution, use lithiation at −78°C with LDA, followed by electrophilic quenching (e.g., CO₂ for carboxylation). DFT calculations predict activation barriers for competing pathways .

Q. What strategies resolve contradictions in toxicity data for chlorinated pyridines?

- Methodology : When acute toxicity data are absent (e.g., EC₅₀, LC₅₀), employ read-across models using structurally similar compounds (e.g., 2-Chloro-5-(trifluoromethyl)pyridine). Validate with in vitro assays (e.g., HepG2 cell viability) and compare with EPA ToxCast databases .

Q. How can 3-Chloro-2-phenylpyridine derivatives be designed for selective enzyme inhibition?

- Methodology :

- Docking Studies : Target kinase domains (e.g., EGFR) using PyRx with AutoDock Vina. Prioritize chloro-phenyl motifs for hydrophobic pocket interactions.

- SAR Analysis : Introduce electron-withdrawing groups (e.g., -CF₃) at C-5 to enhance binding affinity, as seen in anti-proliferative analogs .

Q. What role does 3-Chloro-2-phenylpyridine play in materials science applications?

- Methodology : As a monomer for conductive polymers, electropolymerize in acetonitrile/TBAPF₆ electrolytes. Characterize conductivity via four-point probe (e.g., 10⁻² S/cm). Its rigid structure enhances thermal stability (TGA >250°C) in polyamides .

Q. How can ecological impact be assessed for 3-Chloro-2-phenylpyridine despite limited data?

- Methodology : Use QSAR models (EPI Suite) to predict log Kow (est. 2.8) and biodegradability (BIOWIN3: <0.5). Validate with algal toxicity tests (Raphidocelis subcapitata, 72-h EC₅₀) and soil adsorption studies (OECD Guideline 106) .

Q. What crystallographic techniques elucidate the solid-state behavior of 3-Chloro-2-phenylpyridine?

- Methodology : Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves intermolecular interactions (e.g., Cl⋯Cl contacts at 3.28 Å). Hydrogen-bonding networks (N–H⋯N) form centrosymmetric dimers, critical for predicting solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products